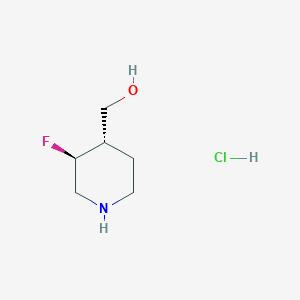
((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 3rd position and a hydroxymethyl group at the 4th position of the piperidine ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Hydroxymethylation: The hydroxymethyl group is introduced at the 4th position through a hydroxymethylation reaction, often involving formaldehyde or other suitable reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or the fluorine atom to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed in substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives or de-fluorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the role of fluorine in drug-receptor interactions.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its piperidine backbone is a common motif in many neuroactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
((3S,4S)-3-Hydroxypiperidin-4-yl)methanol hydrochloride: Similar structure but lacks the fluorine atom.
((3S,4S)-3-Chloropiperidin-4-yl)methanol hydrochloride: Similar structure with a chlorine atom instead of fluorine.
((3S,4S)-3-Methylpiperidin-4-yl)methanol hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H13ClFNO |
|---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
[(3S,4S)-3-fluoropiperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6+;/m0./s1 |
InChI Key |
ZCJOQWWVTBYQQH-RIHPBJNCSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CO)F.Cl |
Canonical SMILES |
C1CNCC(C1CO)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


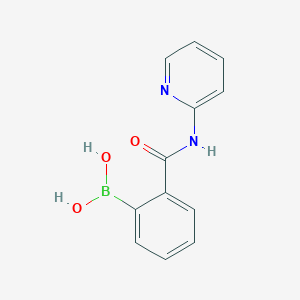
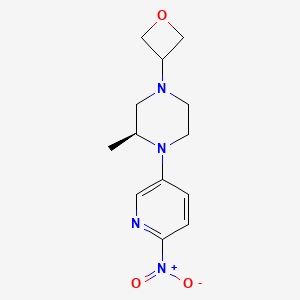
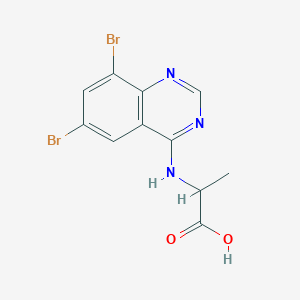
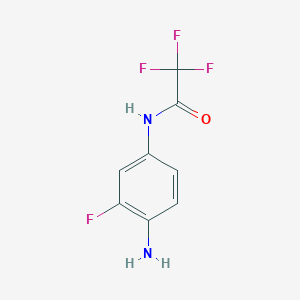
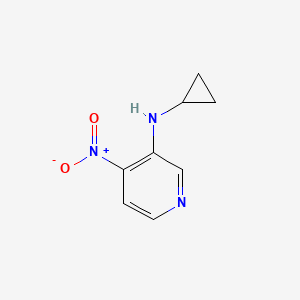
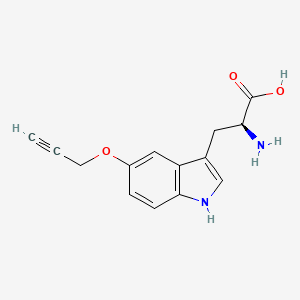
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)
![7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
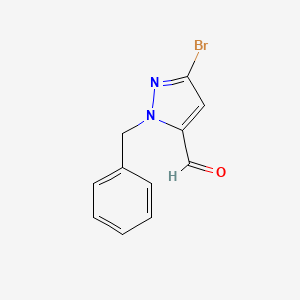
![2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile](/img/structure/B12989975.png)
![3-(5-Bromopyridin-2-yl)-6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12989978.png)
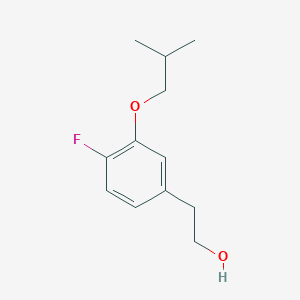
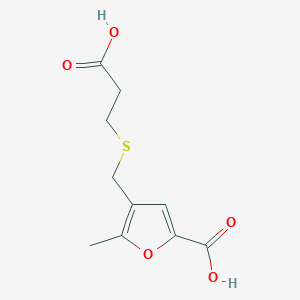
![(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B12990007.png)
